Ginsenoside F3 Ginsenoside F3 2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol is a natural product found in Panax ginseng and Panax with data available.
Brand Name: Vulcanchem
CAS No.: 62025-50-7
VCID: VC0191322
InChI: InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3
SMILES:
Molecular Formula: C41H70O13
Molecular Weight: 771.0 g/mol

Ginsenoside F3

CAS No.: 62025-50-7

Cat. No.: VC0191322

Molecular Formula: C41H70O13

Molecular Weight: 771.0 g/mol

* For research use only. Not for human or veterinary use.

Ginsenoside F3 - 62025-50-7

CAS No. 62025-50-7
Molecular Formula C41H70O13
Molecular Weight 771.0 g/mol
IUPAC Name 2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol
Standard InChI InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3
Standard InChI Key HJRVLGWTJSLQIG-UHFFFAOYSA-N
Isomeric SMILES CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C
Canonical SMILES CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C

Isolation and Purification Methods

Analytical Scale Purification Techniques

The isolation and purification of ginsenoside F3 have been significantly advanced through the development of specific reversed-phase high-performance liquid chromatography (RP-HPLC) methods. The most effective analytical scale separation has been achieved using a Zorbax Eclipse XDB C-18 column with a carefully optimized ternary mobile phase consisting of acetonitrile–water–phosphoric acid in a ratio of 28:71:1 . This method employs a flow rate of 1.0 mL/min over a duration of 40 minutes, with ultraviolet detection set at a wavelength of 203 nm .

Researchers have thoroughly investigated the influence of mobile phase composition on separation efficiency. Studies demonstrate that increasing the acetonitrile ratio beyond 28% leads to problematic overlapping of ginsenoside F3 with adjacent compounds, while lower ratios result in impractically extended retention times . The optimized conditions provide clear separation of ginsenoside F3 from other components in the complex extract.

Semi-Preparative Scale Purification

For obtaining larger quantities of ginsenoside F3 with high purity, semi-preparative scale purification methods have been developed based on the analytical procedures. This approach utilizes a Daisogel C-18 column with a gradient elution system of acetonitrile–water, starting at a ratio of 32:68 and transitioning to 28:72 . The optimal flow rate for this process has been established at 10 mL/min .

The sample load represents a critical parameter in semi-preparative purification. Comprehensive testing across a range of sample loads from 10 to 50 mg has revealed that optimal separation occurs with loads between 20-30 mg . Under these conditions, the method consistently yields ginsenoside F3 with purity exceeding 96% . When sample loads exceed 30 mg, a marked decrease in purity is observed, highlighting the importance of maintaining appropriate loading parameters.

Table 1: Optimization of Sample Load in Semi-Preparative Purification of Ginsenoside F3

Sample Load (mg)Peak Purity of Ginsenoside F3 (%)Relative Standard Deviation (%)
10.297.55 ± 2.112.16
15.698.20 ± 1.381.40
18.497.42 ± 1.941.99

Quantification Methods

Accurate quantification of ginsenoside F3 in plant materials has been achieved through validated analytical methods. The developed RP-HPLC/UV approach has undergone comprehensive validation, including assessments of linearity, precision, recovery, limits of detection (LOD), and limits of quantification (LOQ) . These validation procedures confirm the reliability and reproducibility of the method for both qualitative analysis and quantitative determination of ginsenoside F3 content.

Using these validated methods, researchers have determined that ginsenoside F3 is present at a concentration of approximately 5.13 mg per gram of dried flower buds of P. ginseng . This quantification provides valuable information for researchers seeking to obtain this compound in sufficient quantities for biological studies and potentially for pharmaceutical applications.

Biological Activities of Ginsenoside F3

Immunomodulatory Effects

Ginsenoside F3 exhibits significant immunostimulatory activity through multiple mechanisms affecting immune cell function. Studies have demonstrated that this compound potently stimulates the proliferation of murine spleen cells across a concentration range of 0.1-100 μmol/L, with maximal effects observed at 10 μmol/L . This proliferative effect represents a fundamental aspect of its immunoenhancing capabilities.

A key mechanism underlying the immunomodulatory activity of ginsenoside F3 involves its ability to regulate cytokine production. Research shows that the compound increases the production of type 1 cytokines, specifically interleukin-2 (IL-2) and interferon-gamma (IFN-γ), while simultaneously decreasing the levels of type 2 cytokines, including interleukin-4 (IL-4) and interleukin-10 (IL-10) . This cytokine modulation profile suggests that ginsenoside F3 promotes a T helper 1 (Th1)-dominant immune response, which is particularly relevant for cell-mediated immunity and anti-tumor responses.

At the molecular level, ginsenoside F3 influences the expression of genes encoding these cytokines and their associated transcription factors. Reverse transcription polymerase chain reaction (RT-PCR) analysis has revealed that the compound enhances the expression of IFN-γ and T-bet (a transcription factor critical for Th1 differentiation) while decreasing the expression of IL-4 and GATA-3 (a transcription factor essential for Th2 differentiation) . Additionally, electrophoretic mobility shift assays have demonstrated that ginsenoside F3 enhances the DNA binding activity of nuclear factor kappa B (NF-κB) induced by Concanavalin A in murine spleen cells .

Table 2: Immunomodulatory Effects of Ginsenoside F3

ParameterEffect of Ginsenoside F3Optimal Concentration
Spleen cell proliferationIncrease10 μmol/L
IL-2 productionIncrease10 μmol/L
IFN-γ productionIncrease10 μmol/L
IL-4 productionDecrease10 μmol/L
IL-10 productionDecrease10 μmol/L
IFN-γ gene expressionEnhancement10 μmol/L
T-bet gene expressionEnhancement10 μmol/L
IL-4 gene expressionReduction10 μmol/L
GATA-3 gene expressionReduction10 μmol/L
NF-κB DNA binding activityEnhancement10 μmol/L

Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of ginsenoside F3 are complex and involve multiple cellular pathways. Central to its immunomodulatory effects is the regulation of cytokine production and gene expression patterns that favor Th1 over Th2 immune responses . This modulation occurs at both the protein and transcriptional levels, with ginsenoside F3 influencing the expression of key transcription factors that determine T helper cell differentiation.

The enhancement of NF-κB DNA binding activity by ginsenoside F3 represents another significant mechanism of action . NF-κB is a master regulator of immune responses and inflammation, controlling the expression of numerous genes involved in these processes. By modulating NF-κB activity, ginsenoside F3 may influence a broad spectrum of cellular responses relevant to immunity and potentially to cancer development and progression.

Comparative Analysis

Comparison with Other Ginsenosides

While ginsenoside F3 exhibits pronounced immunoenhancing activities, other ginsenosides may demonstrate different pharmacological properties. For instance, ginsenoside Rg3 has been shown to inhibit voltage-gated Ca2+ and Na+ channels as well as ligand-gated ion channels such as 5-HT3 receptors . This contrasts with the immunostimulatory effects of ginsenoside F3, highlighting the diverse and sometimes opposing activities within the ginsenoside family.

Structure-Activity Relationships

The relationship between the structural features of ginsenoside F3 and its biological activities provides valuable insights for understanding its mechanism of action. The specific configuration of the arabinopyranosyl moiety in ginsenoside F3, as opposed to the arabinofuranosyl arrangement in ginsenoside F5, appears to be crucial for its particular biological properties . This subtle structural difference results in distinct activities, with ginsenoside F5 showing remarkable inhibition of HL-60 cell growth through apoptotic pathways, while ginsenoside F3 primarily demonstrates immunoenhancing effects .

These structure-activity relationships underscore the importance of precise structural configurations in determining the biological activities of ginsenosides. The specific arrangement of sugar moieties and their configurations significantly influence how these compounds interact with cellular targets, potentially affecting receptor binding, enzyme inhibition, and other molecular interactions that underlie their pharmacological effects.

Future Research Directions

The emerging understanding of ginsenoside F3's properties and activities opens several promising avenues for future research. Further investigation into the compound's molecular mechanisms of action could provide deeper insights into its immunomodulatory and potential anti-cancer effects. Additionally, more comprehensive studies on structure-activity relationships comparing ginsenoside F3 with structural analogs may facilitate the development of more potent derivatives with enhanced biological activities.

The newly established methods for isolating ginsenoside F3 from flower buds of P. ginseng provide opportunities for obtaining sufficient quantities of this compound for more extensive biological and pharmacological evaluations . This could include in vivo studies to assess its efficacy in various disease models, particularly those related to immune dysfunction and cancer. Furthermore, investigations into the compound's bioavailability, pharmacokinetics, and safety profile would be essential for evaluating its potential as a therapeutic agent.

Given the immunomodulatory properties of ginsenoside F3, exploring its potential applications in treating immune-related disorders represents another promising direction. Its ability to shift the balance toward Th1 responses might be beneficial in conditions where this type of immunity is compromised or where enhancing cell-mediated immunity could be therapeutically advantageous.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator